molecular formula C20H29FO2 B153017 20-Fluoromibolerone CAS No. 133083-42-8

20-Fluoromibolerone

Cat. No.: B153017
CAS No.: 133083-42-8
M. Wt: 319.4 g/mol
InChI Key: RIUMYCCCNLGPAG-OYXLNOHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Fluoromibolerone (20-[18F]fluoromibolerone) is a synthetic, positron-emitting radiotracer specifically developed for the non-invasive imaging of androgen receptors (AR) using Positron Emission Tomography (PET) . It acts as a high-affinity ligand for the androgen receptor, with a relative binding affinity of 53 compared to 100 for the reference compound methyltrienolone (R1881) . This compound demonstrates high target tissue uptake efficiency and selectivity. In pre-clinical distribution studies, it showed sustained uptake in androgen-responsive tissues like the prostate, with prostate-to-blood and prostate-to-muscle ratios increasing significantly over time, indicating specific receptor binding . The primary research application of this compound is in the functional study of androgen receptor expression in vivo, with a particular focus on imaging prostate cancer and investigating the role of androgen receptors in other hormone-dependent cancers . Its synthesis involves fluoride ion displacement on a spirocyclic sulfate precursor, yielding the product with a high effective specific activity suitable for imaging studies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133083-42-8

Molecular Formula

C20H29FO2

Molecular Weight

319.4 g/mol

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-((18F)fluoranylmethyl)-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H29FO2/c1-12-9-13-10-14(22)3-4-15(13)16-5-7-19(2)17(18(12)16)6-8-20(19,23)11-21/h10,12,15-18,23H,3-9,11H2,1-2H3/t12-,15+,16-,17+,18-,19+,20-/m1/s1/i21-1

InChI Key

RIUMYCCCNLGPAG-OYXLNOHGSA-N

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(CF)O

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C[18F])O

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(CF)O

Synonyms

20-fluoromibolerone
F-Mi

Origin of Product

United States

Chemical Synthesis and Radiochemical Methodologies of 20 Fluoromibolerone

Synthetic Pathways and Precursor Chemistry

The synthesis of 20-Fluoromibolerone is a multi-step process, typically originating from a readily available steroid precursor. A key aspect of its synthesis is the strategic introduction of the fluorine atom at the C-20 position.

Multi-Step Synthesis from 7α-Methyl-19-Nortestosterone

The synthetic sequence involves protecting the 3-oxo function of the starting material, 7α-methyl-19-nortestosterone, typically as a dithiolane. wikipedia.org The 17β-hydroxy group is then oxidized to a C-17 ketone. wikipedia.org Treatment of the C-17 ketone with dimethylsulfonium methylide furnishes an epoxide. wikipedia.org Vigorous base treatment of this epoxide produces a diol, although in moderate yield due to competing polymerization. wikipedia.org The diol is then converted to a cyclic sulfite (B76179) using thionyl chloride, yielding a mixture of diastereomers. wikipedia.org Removal of the 3,3-ethylenedithio protecting group is performed, followed by oxidation of the cyclic sulfite to a cyclic sulfate (B86663). wikipedia.org

Strategic Introduction of Fluorine via Spirocyclic Sulfate Displacement

The crucial step for introducing fluorine at the C-20 position involves the reaction of the cyclic sulfate intermediate with a fluoride (B91410) source. This is achieved through a fluoride ion displacement reaction on the spirocyclic sulfate. wikipedia.orgwikipedia.orgnih.gov The reaction of the cyclic sulfate with excess tetra-n-butylammonium fluoride (Bu₄NF), followed by acid hydrolysis of the resulting fluorobisulfate intermediate, furnishes this compound. wikipedia.org This displacement strategy at a spirocyclic sulfate is a key methodology for site-specific fluorination in steroid chemistry.

Radiochemical Synthesis Techniques

The preparation of [¹⁸F]this compound for PET imaging necessitates radiochemical synthesis techniques that incorporate the fluorine-18 (B77423) isotope.

Nucleophilic Radiofluorination Approaches

Nucleophilic radiofluorination is the primary approach for synthesizing [¹⁸F]this compound. wikipedia.orguni.lu This method typically involves the reaction of a suitable precursor with cyclotron-produced [¹⁸F]fluoride. The fluoride ion displacement on the spirocyclic sulfate precursor, as described for the non-radioactive synthesis, is adapted for the radiochemical preparation using tetra-n-butylammonium [¹⁸F]fluoride. wikipedia.orgwikipedia.org This nucleophilic substitution allows for the introduction of the radioactive fluorine atom at the C-20 position.

Evaluation of Radiochemical Yield and Specific Activity

The efficiency of the radiochemical synthesis is assessed by evaluating the radiochemical yield and specific activity of the product. For [¹⁸F]this compound, reported radiochemical yields (decay corrected) have ranged from 9% to 19% at 1.5 hours after bombardment. wikipedia.org Another source indicates a radiochemical yield of 9-19% (decay corrected) with an effective specific activity of 217-283 Ci/mmol. wikipedia.org A different report mentions radiochemical yields of 13-20% (corrected for decay) and a specific activity in the range of 330 GBq/µmol.

Data on Radiochemical Yield and Specific Activity:

MetricValueConditions/NotesSource
Radiochemical Yield9%-19% (decay corrected)1.5 hr after bombardment wikipedia.org
Radiochemical Yield9%-19% (decay corrected)Effective specific activity 217-283 Ci/mmol wikipedia.org
Radiochemical Yield13%-20% (decay corrected)Synthesis completed within 50 min, radiochemical purity > 95%
Specific Activity217-283 Ci/mmolEffective specific activity wikipedia.orgwikipedia.org
Specific Activity330 GBq/µmol

These values indicate that the radiochemical synthesis provides [¹⁸F]this compound in yields and with specific activity suitable for in vivo studies.

Comparative Analysis of Fluorination Strategies in Steroid Radiochemistry

The choice of fluorination strategy is critical in steroid radiochemistry due to the complex molecular structures and the need for site-specific labeling. Various positions on the steroid scaffold can be targeted for fluorination, and different methodologies exist for introducing the fluorine atom, particularly the radioisotope ¹⁸F.

Nucleophilic substitution with [¹⁸F]fluoride is a common and effective method for introducing fluorine-18, provided a suitable leaving group is present on the steroid precursor. The synthesis of [¹⁸F]this compound utilizes this approach via the displacement of a spirocyclic sulfate, demonstrating its applicability to introduce fluorine at the C-20 position. wikipedia.orgwikipedia.orgnih.gov

Other fluorination strategies in steroid radiochemistry include electrophilic fluorination, although nucleophilic methods are often preferred for their higher radiochemical yields and specific activity. The position of fluorination on the steroid can significantly impact the compound's biological activity, metabolic stability, and tissue distribution. For instance, studies on other fluorinated androgens have shown that the position of the fluorine atom can influence metabolic defluorination. Fluorine at the C-20 position, as in this compound, may offer advantages in terms of metabolic stability compared to fluorination at other positions like C-16, which can be prone to rapid metabolic defluorination.

The development of novel fluorination strategies, including those involving transition metals or radical chemistry, continues to expand the possibilities for site-selective fluorination of complex molecules like steroids. However, for the specific case of introducing fluorine at the C-20 position of mibolerone (B1677122) derivatives, the nucleophilic displacement of a spirocyclic sulfate has been a successful route for both non-radioactive and radiochemical synthesis. wikipedia.orgwikipedia.orgnih.gov

Molecular Interactions and Receptor Binding Dynamics

Androgen Receptor Binding Affinity and Selectivity

The interaction of 20-Fluoromibolerone with the androgen receptor is characterized by a high degree of affinity and a notable level of selectivity, which have been quantified in various preclinical studies.

Quantitative Assessment of Relative Binding Affinity (RBA)

The relative binding affinity (RBA) of this compound for the androgen receptor has been determined to be significant. In comparative assays, it demonstrates an RBA of 53, with the synthetic androgen R1881 (Metribolone) set as the reference standard at 100. nih.govscispace.com This places its binding affinity at approximately half that of R1881. For further context, its parent compound, Mibolerone (B1677122), exhibits an RBA of 118 in the same assay system. nih.gov

Table 1: Relative Binding Affinity of this compound and Related Androgens to the Androgen Receptor

Compound Relative Binding Affinity (RBA)
R1881 (Metribolone) 100
Mibolerone 118
This compound 53

Data sourced from studies assessing competitive binding against a radiolabeled ligand. nih.gov

Comparative Receptor Binding Profiles (Androgen Receptor vs. Progesterone (B1679170) Receptor)

While this compound is a potent ligand for the androgen receptor, it also exhibits a degree of cross-reactivity with the progesterone receptor (PR). Research indicates that this compound binds to the progesterone receptor with approximately half the affinity of Mibolerone and one-quarter the affinity of R1881. snmjournals.org This interaction is a critical consideration in the interpretation of its biological effects, as activation of the progesterone receptor can lead to physiological responses distinct from those mediated by the androgen receptor.

Ligand-Receptor Association and Dissociation Characteristics

Detailed kinetic studies quantifying the association (k_on) and dissociation (k_off) rates for the binding of this compound to the androgen receptor are not extensively detailed in publicly available literature. These parameters are crucial for a comprehensive understanding of the ligand-receptor interaction, as they determine the duration of receptor occupancy and the temporal dynamics of receptor activation. A slow dissociation rate, for instance, would imply a more sustained biological effect from a single binding event. Further research would be necessary to fully characterize these kinetic properties.

Specificity of Interaction with Androgen Receptors in Preclinical Biological Systems

The specific interaction of this compound with androgen receptors has been demonstrated in various preclinical models, confirming that its biological activity is primarily mediated through this pathway.

Receptor-Mediated Uptake Mechanisms

In vivo studies using radiolabeled this compound ([¹⁸F]F-Mib) have shown selective uptake in tissues known to express high levels of androgen receptors, such as the prostate. nih.gov In studies conducted on diethylstilbestrol-treated male rats, [¹⁸F]F-Mib demonstrated high target-to-tissue uptake and selectivity. nih.gov For example, the prostate-to-blood and prostate-to-muscle ratios were approximately 4 at 30 minutes post-injection, increasing to about 12 by 4 hours post-injection. nih.gov This selective accumulation in androgen-responsive tissues is indicative of a receptor-mediated uptake mechanism. Further studies in baboons have also confirmed androgen receptor-mediated uptake. nih.govnih.gov

Table 2: Prostate-to-Tissue Ratios of [¹⁸F]this compound in Diethylstilbestrol-Treated Rats

Time Post-Injection Prostate-to-Blood Ratio (approx.) Prostate-to-Muscle Ratio (approx.)
0.5 hours 4 4
4 hours 12 12

Data reflects the selective uptake in the target tissue over time. nih.gov

Competitive Binding and Saturation Analysis for Receptor Confirmation

Competitive Binding Assays: The determination of the RBA of 53 for this compound inherently relies on competitive binding experiments. nih.gov In these assays, varying concentrations of non-radiolabeled this compound would be used to compete with a fixed concentration of a radiolabeled androgen (like [³H]R1881) for binding to the androgen receptor. The concentration of this compound that displaces 50% of the radiolabeled ligand (the IC50 value) is then used to calculate its relative binding affinity compared to the reference compound.

Saturation Analysis: Saturation binding analysis would be employed to determine the density of androgen receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of this compound for these receptors. In such an experiment, increasing concentrations of radiolabeled this compound would be incubated with a tissue preparation until equilibrium is reached. The specific binding at each concentration is then plotted to reveal a saturation curve, from which the Kd (the concentration of ligand at which 50% of the receptors are occupied) and Bmax (the total concentration of receptor binding sites) can be derived. While the principles of this analysis are standard, specific Bmax and Kd values for this compound are not documented in the reviewed sources.

Structure Activity Relationship Sar and Computational Studies of 20 Fluoromibolerone Analogues

Elucidating Key Structural Determinants for Androgen Receptor Binding

The binding of a ligand to the androgen receptor is a complex process governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific three-dimensional arrangement of functional groups on the steroid scaffold is critical for achieving a high-affinity interaction with the ligand-binding pocket of the receptor.

The introduction of a fluorine atom at the C-20 position of mibolerone (B1677122) has a discernible impact on its affinity for the androgen receptor. Research has shown that 20-Fluoromibolerone exhibits a reduced binding affinity compared to its non-fluorinated parent compound, mibolerone.

In a competitive binding assay, this compound displayed a relative binding affinity (RBA) of 53, whereas mibolerone had an RBA of 118. nih.gov The standard for this assay, methyltrienolone (B1676529) (R1881), is set at 100. This more than twofold decrease in binding affinity upon C-20 fluorination underscores the sensitivity of the androgen receptor's ligand-binding pocket to substitutions in this region. While fluorine substitution in steroids can sometimes enhance binding affinity, in the case of this compound, it appears to introduce an unfavorable interaction or alter the conformation in a way that is detrimental to optimal binding.

Table 1: Relative Binding Affinity of this compound and Related Androgens

CompoundRelative Binding Affinity (RBA)
This compound53
Mibolerone118
Metribolone (R1881)100

The substitution of a hydrogen atom with fluorine can exert significant conformational and electronic effects on a molecule, which in turn can influence its interaction with a biological receptor. nih.gov

Electronic Influences: Fluorine is the most electronegative element, and its presence can create a significant dipole moment in the C-F bond. This can alter the electron distribution across the entire steroid, potentially influencing electrostatic interactions with polar residues within the androgen receptor's binding pocket. The strong electron-withdrawing nature of fluorine can also affect the acidity or basicity of nearby functional groups, which could be critical for hydrogen bonding. nih.gov

Comparative Structure-Activity Analysis with Related Steroid Ligands

A comparative analysis of this compound with its parent compound, mibolerone, and other structurally related androgens reveals important SAR trends. Mibolerone is a potent synthetic androgen characterized by a 7α-methyl group and a 17α-methyl group, both of which contribute to its high binding affinity and metabolic stability.

The significant drop in binding affinity from mibolerone (RBA = 118) to this compound (RBA = 53) highlights the critical nature of the substitution at the C-20 position. nih.gov This suggests that the androgen receptor's binding pocket has specific steric and/or electronic requirements in this region that are not favorably met by the fluorine atom. It is possible that the fluorine atom introduces a steric clash with amino acid residues in the pocket or that its electronic properties disrupt a favorable interaction.

In contrast to the detrimental effect of the C-20 fluorine substitution, other modifications on the steroid scaffold are known to enhance androgenic activity. For instance, the 7α-methyl group of mibolerone is known to increase its binding affinity. This comparative analysis underscores the nuanced and position-dependent effects of substitutions on the steroid framework.

Computational Approaches in Ligand Design and Activity Prediction

Computational methods are powerful tools for understanding the interactions between ligands and receptors at a molecular level and for predicting the biological activity of new compounds. These approaches include molecular docking and quantitative structure-activity relationship (QSAR) modeling.

As of the latest literature review, specific molecular docking studies focusing on this compound have not been published. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.complos.org Such a study for this compound would involve:

Preparation of the Receptor and Ligand: Obtaining the three-dimensional structures of the androgen receptor ligand-binding domain and this compound.

Docking Simulation: Using a docking program to place the this compound molecule into the binding site of the androgen receptor in various possible conformations and orientations.

Scoring and Analysis: Evaluating the different poses based on a scoring function that estimates the binding affinity. The results would provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the receptor.

A molecular docking simulation could help to rationalize the observed decrease in binding affinity of this compound compared to mibolerone by identifying potential steric clashes or unfavorable electrostatic interactions introduced by the C-20 fluorine atom.

Specific quantitative structure-activity relationship (QSAR) models that include this compound are not currently available in the scientific literature. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netnih.gov

A typical QSAR study for androgen receptor ligands would involve the following steps:

Data Set Collection: Assembling a diverse set of androgen receptor ligands with their experimentally determined binding affinities.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound that quantify their structural, electronic, and physicochemical properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the binding affinity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The development of a robust QSAR model for a series of fluorinated androgens, including this compound, could help to identify the key molecular properties that govern their binding to the androgen receptor and guide the design of new, more potent ligands.

Theoretical Studies on Conformational Preferences and Binding Energetics

While specific computational studies detailing the conformational preferences and binding energetics of this compound and its analogues are not extensively available in peer-reviewed literature, the principles governing these interactions can be inferred from broader theoretical investigations of steroidal and non-steroidal ligands with the androgen receptor (AR). Computational methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are pivotal in elucidating the molecular interactions that dictate binding affinity and functional activity of androgens.

For this compound, the introduction of a fluorine atom at the C-20 position is a key modification. While experimental data provides a relative binding affinity (RBA) of 53 (with the synthetic androgen R1881 set at 100), theoretical studies on similar fluorinated steroids can help rationalize this observation. nih.gov The fluorine atom, being highly electronegative, can alter the electronic distribution of the molecule and may participate in favorable interactions with the receptor pocket. However, the steric bulk and the specific placement of the fluorine atom are crucial; unfavorable steric clashes can significantly reduce binding affinity.

Computational analyses of various ligands with the AR have identified key amino acid residues within the LBD that are crucial for binding. These "hotspot" residues are predominantly hydrophobic, and their interactions with ligands are mainly driven by van der Waals forces. MD simulations combined with methods like the alanine-scanning-interaction-entropy (ASIE) method have been employed to quantify the binding free energy contributions of individual residues. Such studies provide a detailed understanding of the energetic landscape of the ligand-receptor interaction.

In the context of this compound analogues, theoretical studies would be instrumental in predicting how modifications to the steroid scaffold would impact conformational stability and binding energy. For instance, altering the substituents on the A-ring or modifying the length and nature of the C-17 side chain would likely lead to different conformational preferences. These changes would, in turn, affect the molecule's ability to fit optimally within the AR's binding pocket and interact with key residues.

The conformational flexibility of both the ligand and the receptor is a critical aspect of the binding process. MD simulations can track the dynamic changes in the ligand's conformation and the receptor's structure upon binding. Such simulations can reveal how a ligand stabilizes a particular conformation of the AR, which is essential for its agonist or antagonist activity. For fluorinated androgens like this compound, computational models could predict how the fluorine substitution influences the dynamics of the ligand within the binding pocket and the resulting conformational state of the receptor.

While detailed computational data for this compound is not yet available, the established methodologies provide a robust framework for future in silico investigations. Such studies would be invaluable for the rational design of novel this compound analogues with optimized binding affinities and specific pharmacological profiles.

Relative Binding Affinity of this compound

The following table presents the experimentally determined relative binding affinity of this compound for the androgen receptor.

CompoundRelative Binding Affinity (RBA)Reference Compound
This compound53R1881 (100)
Mibolerone118R1881 (100)

Metabolic Transformations and in Vivo Stability Investigations

Resistance to Steroid-Metabolizing Enzymes

Mibolerone (B1677122) (Mib), the parent compound of 20-Fluoromibolerone, is known to be relatively resistant to some steroid-metabolizing enzymes compared to natural AR ligands like dihydrotestosterone (B1667394) (DHT) and testosterone (B1683101). snmjournals.org This inherent resistance of the mibolerone structure contributes to its prolonged activity. The specific impact of the fluorine atom at the C-20 position on this resistance in this compound is a key aspect of its metabolic profile. While general information on fluorinated steroids suggests that halogenation can impart resistance to enzymatic degradation, particularly de-esterification and hydroxylation at certain positions, the precise interactions of this compound with specific steroid-metabolizing enzymes require detailed investigation. ijdvl.comnih.gov

Pathways of Biotransformation for Fluorinated Steroids

The biotransformation of fluorinated steroids can involve various enzymatic pathways, including hydroxylation, oxidation, and conjugation. researchgate.netresearchgate.net The position of the fluorine atom on the steroid structure can significantly influence the metabolic fate. For example, hydroxylation at the C6 position on the B-ring is a common metabolic pathway for some glucocorticoids, and the presence or absence of fluorine at this or other positions can affect the rate and specificity of this reaction. nih.gov Studies on other fluorinated compounds, such as fluorophenmetrazine, have identified N-oxidation, aryl hydroxylation, and subsequent conjugation (glucuronidation or sulfation) as main metabolic pathways. researchgate.net

For this compound, the fluorine is located at the C-20 position. Metabolic processes that typically occur on the steroid D-ring or side chains might be influenced by this substitution. While specific biotransformation pathways for this compound are not extensively detailed in the provided search results, research on other fluorinated androgens and steroids suggests potential metabolic reactions could include modifications to the steroid ring system or the C-17 side chain, though the fluorine at C-20 might offer some protection against certain enzymatic attacks at or near this position. nih.gov

Assessment of Radiotracer Metabolic Stability in Preclinical Models

The metabolic stability of 20-[18F]fluoromibolerone has been assessed in preclinical models, primarily rats and baboons, to understand its behavior in vivo and its suitability as a radiotracer for PET imaging. snmjournals.orgsnmjournals.org

Analysis of Unmetabolized Radioligand Fraction

Analysis of the unmetabolized radioligand fraction in biological samples (such as blood or tissue) over time is a standard method to assess metabolic stability. snmjournals.orgmdpi.comresearchgate.net Studies involving 20-[18F]fluoromibolerone in preclinical models have included analysis of the percentage of unmetabolized radioligand present in blood samples at various time points post-injection. snmjournals.org

In a study comparing several 18F-labeled androgens in baboons, 20-[18F]fluoromibolerone (referred to as compound III) was investigated alongside other candidates like 16β-[18F]fluoro-5α-dihydrotestosterone ([18F]FDHT, compound I) and 16β-[18F]fluoromibolerone (compound II). snmjournals.org While the specific data for the unmetabolized fraction of 20-[18F]fluoromibolerone in baboons is not explicitly presented in a table format in the search results, the study indicates that analysis of unmetabolized radioligand was performed. snmjournals.org For comparison, [18F]FDHT showed the highest level of unmetabolized radioligand in blood up to 45 minutes post-injection among the tested compounds in baboons. snmjournals.org

The metabolic stability of radiotracers can vary significantly between species. For instance, [18F]FES, another fluorinated radiotracer for estrogen receptors, shows rapid in vivo metabolism in humans, resulting in radiolabeled metabolites, whereas its metabolism might differ in preclinical models. uliege.be Therefore, assessing metabolic stability in relevant preclinical species, particularly primates like baboons which have sex hormone binding globulin (SHBG) similar to humans, is important for predicting human pharmacokinetics. snmjournals.org

Considerations of Sex Hormone Binding Globulin (SHBG) Interaction in Primate Models

Sex Hormone Binding Globulin (SHBG) is a serum protein that binds to sex steroids, including androgens, and plays a significant role in their distribution and bioavailability. nih.govnih.gov Unlike rats, which lack SHBG in their blood, primates like baboons and humans have high levels of circulating SHBG. snmjournals.orgsnmjournals.org The interaction of a radiolabeled androgen with SHBG can significantly influence its pharmacokinetics, tissue distribution, and the fraction of tracer available to bind to AR in target tissues. snmjournals.orgsnmjournals.org

Mibolerone, the parent compound of this compound, is reported to have low affinity for SHBG. snmjournals.org This characteristic is advantageous for an imaging agent targeting AR, as high SHBG binding can limit the amount of tracer available to reach and bind to the receptor in tissues. snmjournals.orgsnmjournals.org

Studies evaluating 20-[18F]fluoromibolerone in baboons have considered the interaction with SHBG. snmjournals.org The favorable behavior of some radiolabeled androgens in baboons, such as [18F]FDHT, has been suggested to be related to their high affinity for SHBG. snmjournals.org However, for AR imaging agents, a lower affinity for SHBG is generally desired to maximize specific binding to AR in target tissues. The reported low affinity of mibolerone for SHBG suggests that this compound would similarly have low SHBG binding, which is a favorable property for an AR-targeted radiotracer. snmjournals.org Further detailed studies specifically quantifying the SHBG binding of 20-[18F]fluoromibolerone in primate models would provide more definitive information on this interaction and its impact on in vivo kinetics.

Data Table: Relative Binding Affinities of Androgens

CompoundAndrogen Receptor (AR) Relative Binding Affinity (RBA vs R1881=100)Sex Hormone Binding Globulin (SHBG) Relative Binding Affinity (RBA vs Estradiol (B170435)=1)Source
Mibolerone (Mib)118Low (does not bind) snmjournals.org
DHT60.2Not specified in source snmjournals.org, but generally known to bind SHBG snmjournals.org
Testosterone5.9Not specified in source snmjournals.org, but generally known to bind SHBG snmjournals.org
This compoundHigh affinity reportedNot explicitly quantified, but parent Mib has low affinity osti.gov
16β-[18F]Fluoro-5α-dihydrotestosterone ([18F]FDHT)43 (RBA vs R1881=100)385 (RBA vs Estradiol=1) nih.gov
16β-Fluoromibolerone31 (RBA vs R1881=100)1.3 (RBA vs Estradiol=1) nih.gov

Note: RBA values can vary slightly depending on the specific assay conditions and reference ligands used.

Advanced Preclinical Research Methodologies and Animal Models

In Vivo Tissue Distribution Studies in Rodent Models

Rodent models, particularly rats, have been instrumental in the initial in vivo assessment of 20-Fluoromibolerone, often synthesized with a radioactive label such as fluorine-18 (B77423) (18F-Mib) to enable detection and quantification in various tissues. Studies in diethylstilbestrol-treated male rats are commonly employed to suppress endogenous androgen production, thereby increasing the availability of unoccupied androgen receptors and providing a model environment relevant to certain clinical conditions like treated prostate cancer. nih.govwikipedia.org

These studies involve administering the radiolabeled compound intravenously and measuring the radioactivity accumulated in different tissues at various time points post-injection. wikipedia.org This allows for the determination of tissue uptake efficiency and selectivity, providing insights into how the compound distributes throughout the body and its preferential binding to AR-rich tissues. nih.govidrblab.net

A critical aspect of in vivo tissue distribution studies is the quantification of target-to-non-target tissue ratios. These ratios provide a measure of the selectivity of the compound for the target tissue (e.g., prostate, an AR-rich tissue) compared to tissues with low or no target expression (e.g., muscle or blood). High target-to-non-target ratios are indicative of specific binding to the receptor and are essential for potential imaging agents to provide sufficient contrast.

In studies using 18F-20-Fluoromibolerone in diethylstilbestrol-treated male rats, the prostate-to-blood and prostate-to-muscle ratios were quantified at different time points. nih.govwikipedia.orgidrblab.net These ratios demonstrated a favorable profile, increasing over time as the radiotracer cleared from the blood and non-target tissues while being retained in the AR-rich prostate. nih.govwikipedia.org

Here is a summary of representative data from tissue distribution studies in diethylstilbestrol-treated male rats:

Tissue Ratio0.5 hr Post-injection4 hr Post-injection
Prostate-to-Bloodca. 4ca. 12
Prostate-to-Muscleca. 4ca. 12

Data derived from studies in diethylstilbestrol-treated male rats using 18F-20-Fluoromibolerone. nih.govwikipedia.orgidrblab.net

The efficiency of target tissue uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This metric indicates the concentration of the compound in the target tissue. Selectivity is then evaluated by comparing the uptake in target tissues to that in non-target tissues, as reflected in the target-to-non-target ratios discussed above.

Studies with 18F-20-Fluoromibolerone in diethylstilbestrol-treated male rats showed notable uptake in the prostate. nih.govwikipedia.orgidrblab.net At 0.5 hours post-injection, prostate uptake ranged from 1.0% to 1.3% ID/g, and at 4 hours, it was between 0.5% and 0.6% ID/g. nih.govidrblab.net This uptake, coupled with the increasing target-to-non-target ratios, indicated high target/tissue uptake efficiency and selectivity for the androgen receptor in the prostate under these experimental conditions. nih.govidrblab.net

Non-Human Primate Models for Androgen Receptor Ligand Evaluation

While rodent studies provide valuable initial data, the evaluation of AR ligands in non-human primate models, such as baboons, is a crucial step in preclinical development. sci-toys.com These models offer a physiological environment that is more translatable to humans, particularly concerning the presence and influence of sex hormone-binding globulin (SHBG).

Studies involving 20-[18F]fluoromibolerone have been conducted in baboons to assess its behavior in a system that more closely mimics human physiology. These evaluations often involve PET imaging to visualize the distribution of the radiotracer in vivo.

The primary rationale for utilizing non-human primate models in the development of AR radiotracers stems from significant physiological differences between rodents and primates, particularly regarding SHBG. SHBG is a serum protein that binds to sex steroids, including androgens, with high affinity. While SHBG is largely absent in rat blood, it is present at high levels in the blood of primates, including humans.

The binding of an AR ligand to SHBG can significantly influence its pharmacokinetics and biodistribution, affecting its availability to bind to AR in target tissues and its clearance from the body. Therefore, evaluating AR ligands in a primate model with circulating SHBG is essential to gain a more accurate understanding of their potential behavior in humans and to determine if high SHBG binding might negatively impact target tissue uptake and imaging quality. Furthermore, regulatory requirements for translating radiotracers to human use often necessitate studies in at least two animal species, typically including a rodent and a non-human primate. sci-toys.com

Comparative studies in non-human primates allow for the assessment of the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and biodistribution of AR ligands in a more human-relevant system. These studies can reveal differences in uptake and retention in target tissues compared to rodent models and in comparison to other candidate radiotracers.

In studies evaluating 20-[18F]fluoromibolerone in baboons, prostate uptake was observed. However, when compared to other 18F-labeled androgen ligands like 16β-[18F]fluoro-5α-dihydrotestosterone (FDHT), FDHT demonstrated better and more selective uptake in baboon prostates. sci-toys.com This difference is thought to be related to the varying affinities of these compounds for SHBG; FDHT has a greater affinity for SHBG than this compound, which can influence their respective biodistribution patterns in primates. sci-toys.com Analysis of blood samples for total radioactivity and the percentage of unmetabolized radioligand provides further pharmacokinetic insights in these primate models.

Methodological Considerations in Preclinical Radiotracer Development

The preclinical development of radiotracers like this compound involves several key methodological considerations to ensure the reliability and translatability of the findings. Beyond the in vivo studies in rodents and primates, initial in vitro evaluations are performed to determine the compound's binding affinity and selectivity for the androgen receptor relative to other steroid receptors (e.g., progesterone (B1679170) receptor, mineralocorticoid receptor) and binding proteins like SHBG. wikipedia.org High affinity and selectivity for the target receptor are crucial for specific in vivo uptake.

In in vivo studies, careful experimental design is necessary to demonstrate receptor-mediated uptake. This often involves administering a blocking dose of a known AR ligand (e.g., unlabeled testosterone (B1683101) or a potent synthetic androgen) along with the radiotracer. wikipedia.org A significant reduction in radiotracer uptake in the target tissue in the presence of the blocking agent confirms that the uptake is indeed mediated by specific binding to the androgen receptor. wikipedia.org

Radioanalytical Techniques for Compound Assessment

Radioanalytical techniques are essential for quantifying and characterizing radiolabeled compounds and their metabolites in biological samples during preclinical research. These methods provide detailed information on the fate of the radiotracer within the organism.

In studies evaluating fluorinated androgens like 20-[18F]fluoromibolerone, analysis of blood samples is performed to determine the total radioactivity and the percentage of unmetabolized radioligand over time. nih.gov This type of analysis is critical for understanding the compound's stability in circulation and its metabolic pathways. Common radioanalytical techniques employed in such preclinical studies include radio-high performance liquid chromatography (radio-HPLC) and radio-thin layer chromatography (radio-TLC). nih.gov These chromatographic methods allow for the separation and quantification of the parent compound from its radioactive metabolites in various biological matrices. Liquid scintillation counting is another fundamental technique used to measure the total radioactivity in tissue samples and biological fluids.

Application of Positron Emission Tomography (PET) in Preclinical Research

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that utilizes positron-emitting radioisotopes to visualize and quantify biological processes in living subjects. In preclinical research, PET is invaluable for assessing the in vivo distribution, kinetics, and target binding of radiolabeled compounds.

20-[18F]fluoromibolerone has been investigated as a positron-emitting radiotracer specifically designed to target androgen receptors (AR). Preclinical evaluations have been conducted in animal models, including rats and baboons, to assess its potential for imaging AR-positive tissues. nih.gov

Comparative studies in baboons evaluated 20-[18F]fluoromibolerone alongside other fluorine-18-labeled androgen receptor ligands, such as 16β-[18F]fluoro-5α-dihydrotestosterone ([18F]FDHT) and 16β-[18F]fluoromibolerone. nih.gov These studies aimed to determine the most promising candidate for detecting and quantifying androgen receptors. nih.gov

Data from preclinical evaluations in rats and baboons have provided insights into the tissue uptake and binding characteristics of these compounds. While all three evaluated compounds demonstrated high affinity binding to AR and showed AR-mediated uptake in rat prostate tissue, their behavior in primates, which possess sex hormone binding globulin (SHBG), differed. nih.gov SHBG is a glycoprotein (B1211001) that binds androgens with high affinity and is present at high levels in primate blood but is absent in rat blood. nih.gov

The preclinical evaluation in baboons showed varying prostate uptake and target-to-nontarget ratios among the fluorinated androgens. The relative binding affinities of these compounds to both the androgen receptor (AR) and sex hormone-binding globulin (SHBG) were assessed to understand their in vivo performance.

The following table summarizes some of the preclinical data comparing this compound with other fluorinated androgen receptor ligands in rats and baboons:

CompoundProstate Uptake (%ID/g) (Rat, 1 h)Prostate/Muscle Ratio (Rat, 4 h)Relative Binding Affinity (AR)¹Relative Binding Affinity (SHBG)²Prostate Uptake (Baboon)
16β-[¹⁸F]fluoro-5α-dihydrotestosterone (FDHT)--574Higher, more selective
16β-[¹⁸F]fluoromibolerone0.673.8311.3Observed nih.gov
20-[¹⁸F]fluoromibolerone0.975.5534Observed nih.gov

¹ Relative binding affinity to AR, relative to methyltrienolone (B1676529) = 100. ² Relative binding affinity to SHBG, relative to estradiol (B170435) = 1. Note: The data for rat prostate uptake and prostate/muscle ratio are at specific time points as indicated. Baboon uptake was evaluated semiquantitatively or qualitatively in some studies. nih.gov

These preclinical PET studies, supported by radioanalytical assessments, are crucial for evaluating the potential of compounds like this compound as imaging agents and understanding the factors influencing their in vivo behavior, such as binding to serum proteins like SHBG in different species. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot found in search results

Future Directions and Research Gaps

Advancements in Radiosynthesis Techniques for 20-Fluoromibolerone Analogues

The development of radiolabeled androgen receptor ligands, such as fluorine-18 (B77423) ([¹⁸F])-labeled compounds, is crucial for Positron Emission Tomography (PET) imaging applications, particularly in visualizing AR expression in tissues like the prostate. [¹⁸F]this compound has been synthesized and evaluated as a potential PET imaging agent for prostate tumors. nih.gov The synthesis involved an eight-step process starting from 7α-methyl-19-nortestosterone, with the fluorine atom introduced late in the synthesis via fluoride (B91410) ion displacement on a spirocyclic sulfate (B86663). nih.gov This method yielded the radiotracer in moderate radiochemical yields. nih.gov

Future advancements in this area will likely focus on developing more efficient, high-yield radiosynthesis routes suitable for routine clinical production. This includes exploring novel fluorination strategies that can be performed rapidly and with high specific activity, essential for PET imaging where the radionuclide half-life is short (e.g., ¹⁸F has a half-life of 110 minutes). Research could investigate microfluidic synthesis platforms or automated synthesis modules to streamline the process and improve reproducibility. Additionally, developing radiosynthetic methods that are readily adaptable to a range of this compound analogues with varying structural modifications could facilitate the rapid evaluation of new candidate imaging agents.

Integration of Advanced Computational Modeling with Experimental Research

Computational modeling techniques, such as molecular docking, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations, play a vital role in understanding the interaction between AR ligands and the receptor. tandfonline.comnipne.ronih.govfrontiersin.orgnih.gov These methods can predict binding affinities, identify key interaction sites within the ligand-binding domain (LBD), and provide insights into the structural basis of ligand-receptor interactions. tandfonline.comnipne.ronih.govfrontiersin.orgnih.gov Studies have utilized computational methods to assess the potential interactions between synthetic anabolic steroids and the human AR LBD. nipne.ro

For this compound and its analogues, integrating advanced computational modeling with experimental research offers several future directions. This includes using computational screening of large chemical libraries to identify potential novel AR ligands with desired binding profiles. nih.govnih.gov More sophisticated simulations can explore the dynamic nature of the AR-ligand complex, providing a deeper understanding of how fluorination at the 20-position or other structural modifications influence receptor binding kinetics and conformational changes. nih.gov Computational models can also be used to predict the metabolic stability and pharmacokinetic properties of potential radiotracers, guiding the design of analogues with improved in vivo performance. ekb.egnih.govresearchgate.netjppres.com The challenge remains in accurately predicting the subtle effects of small chemical changes on ligand activity and selectivity across various steroid receptors. tandfonline.comnih.gov Future research should focus on refining these models and validating their predictions through rigorous experimental studies, creating a more powerful iterative design process for developing new AR-targeted agents.

Exploration of Novel Androgen Receptor Ligand Scaffolds and Chemical Modifications

While steroidal compounds like mibolerone (B1677122) and its fluorinated derivatives have been extensively studied as AR ligands, there is ongoing interest in exploring novel chemical scaffolds. nih.govnih.govacs.orgnih.gov This is partly driven by the need to overcome limitations associated with steroidal ligands, such as off-target binding to other steroid hormone receptors or sex hormone-binding globulin (SHBG), and to develop ligands with tailored pharmacological profiles. nih.govsnmjournals.orgsnmjournals.orgmdpi.com

Future research directions include the design and synthesis of non-steroidal AR ligands with high affinity and selectivity. nih.govnih.gov Studies have already explored non-steroidal scaffolds, such as diarylhydrazides and aryloxy cyclohexanes, for their potential to interact with the AR. acs.orgchemrxiv.org The exploration of novel scaffolds could lead to the discovery of ligands that interact with different sites on the AR, such as the DNA-binding domain (DBD) or the N-terminal domain (NTD), which are less susceptible to the mutations that confer resistance to LBD-targeted therapies. nih.govfrontiersin.org Additionally, chemical modifications of existing scaffolds, including fluorinated steroids, can be explored to fine-tune their binding properties, metabolic stability, and pharmacokinetic profiles. nih.govnih.gov This could involve systematic structural variations around the mibolerone core, including different positions and numbers of fluorine atoms, as well as the incorporation of other functional groups. The aim is to identify compounds with enhanced AR selectivity and improved properties for specific applications, such as PET imaging or targeted therapy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.